molecular formula C19H21N3O3S B10759778 N-[2-(1H-Indol-5-YL)-butyl]-4-sulfamoyl-benzamide

N-[2-(1H-Indol-5-YL)-butyl]-4-sulfamoyl-benzamide

Cat. No.: B10759778
M. Wt: 371.5 g/mol
InChI Key: FSRPBGBMEKDSIJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-5-Yl)-Butyl]-4-Sulfamoyl-Benzamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by a sulfonamide group attached to a benzene ring This particular compound features an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-5-Yl)-Butyl]-4-Sulfamoyl-Benzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Butyl Chain: The butyl chain can be introduced via alkylation reactions, where the indole nitrogen is alkylated using butyl halides in the presence of a base.

    Formation of the Benzamide: The benzamide moiety is formed by reacting the appropriate benzoic acid derivative with an amine, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the benzamide derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-5-Yl)-Butyl]-4-Sulfamoyl-Benzamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The compound likely inhibits the activity of this enzyme, leading to various physiological effects. The indole moiety may also interact with other biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Indol-5-Yl)-Butyl]-4-Sulfamoyl-Benzamide is unique due to the combination of its indole and sulfonamide groups, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[(2S)-2-(1H-indol-5-yl)butyl]-4-sulfamoylbenzamide

InChI

InChI=1S/C19H21N3O3S/c1-2-13(15-5-8-18-16(11-15)9-10-21-18)12-22-19(23)14-3-6-17(7-4-14)26(20,24)25/h3-11,13,21H,2,12H2,1H3,(H,22,23)(H2,20,24,25)/t13-/m1/s1

InChI Key

FSRPBGBMEKDSIJ-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N)C2=CC3=C(C=C2)NC=C3

Canonical SMILES

CCC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.